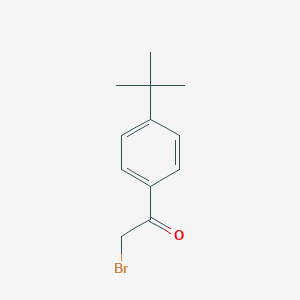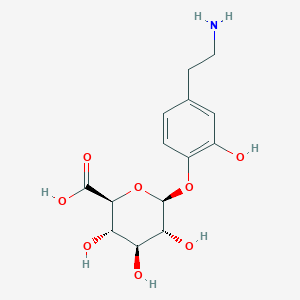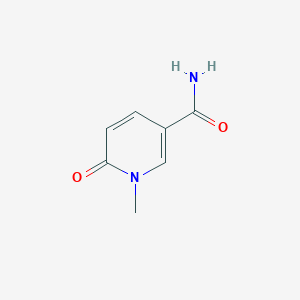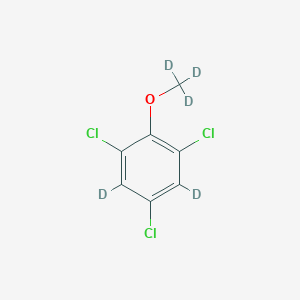
2-Bromo-1-(4-tert-butylphenyl)ethanone
Overview
Description
2-Bromo-1-(4-tert-butylphenyl)ethanone is a chemical compound with the CAS Number: 30095-47-7. It has a molecular weight of 255.15 . The IUPAC name for this compound is 2-bromo-1-(4-tert-butylphenyl)ethanone .
Molecular Structure Analysis
The InChI code for 2-Bromo-1-(4-tert-butylphenyl)ethanone is 1S/C12H15BrO/c1-12(2,3)10-6-4-9(5-7-10)11(14)8-13/h4-7H,8H2,1-3H3 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
2-Bromo-1-(4-tert-butylphenyl)ethanone has a molecular weight of 255.15 . Unfortunately, other specific physical and chemical properties like density, melting point, and boiling point were not available in the sources I found .Scientific Research Applications
Pharmaceutical Intermediates
2-Bromo-1-(4-tert-butylphenyl)ethanone can be used as an intermediate in the synthesis of various pharmaceutical compounds . The bromine atom in the compound can act as a good leaving group, allowing for various substitution reactions to occur.
Material Science
In the field of material science, brominated compounds like 2-Bromo-1-(4-tert-butylphenyl)ethanone can be used in the synthesis of polymers with unique properties .
Chemical Synthesis
This compound can be used in the synthesis of other complex organic compounds. The presence of the bromine atom makes it a good candidate for various organic reactions .
Synthesis of alpha-Bromoketones
2-Bromo-1-(4-tert-butylphenyl)ethanone is an alpha-bromoketone. Alpha-bromoketones are useful in organic synthesis, and this compound could potentially be used as a starting material for synthesizing other alpha-bromoketones .
Research and Development
In research and development laboratories, 2-Bromo-1-(4-tert-butylphenyl)ethanone can be used as a standard for analytical methods or as a reagent in the development of new synthetic methods .
Education
In educational settings, this compound can be used in teaching laboratories to demonstrate various organic reactions and techniques .
Mechanism of Action
Mode of Action
Brominated compounds typically act as electrophiles, reacting with nucleophiles in the body. This can lead to changes in the function of proteins or enzymes, potentially altering cellular processes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Bromo-1-(4-tert-butylphenyl)ethanone . Factors such as pH, temperature, and the presence of other compounds can affect its stability and reactivity. Additionally, individual factors such as age, sex, health status, and genetic factors can influence how an individual responds to the compound.
properties
IUPAC Name |
2-bromo-1-(4-tert-butylphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrO/c1-12(2,3)10-6-4-9(5-7-10)11(14)8-13/h4-7H,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCJWEWNNECJKPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20368093 | |
| Record name | 2-bromo-1-(4-tert-butylphenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20368093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-1-(4-tert-butylphenyl)ethanone | |
CAS RN |
30095-47-7 | |
| Record name | 2-bromo-1-(4-tert-butylphenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20368093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-fluoro-1-[(2R,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidine-2,4-dione](/img/structure/B29281.png)











